5-Norbornene-2-endo,3-exo-dicarboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 5-Norbornene-2-endo,3-exo-dicarboxylic acid derivatives employs the Diels-Alder reaction as a foundational method. Batsanov and Hesselink (2002) reported on the stereoisomers of 5,6-dicarboxylic acids with a 2-norbornene core, highlighting the accessibility of various isomers through this reaction. Kanao et al. (2012) presented a stereo-selective synthesis for the exo-5-norbornene-2-carboxylic acid, emphasizing the rapid isomerization and kinetically selective hydrolysis processes that contribute to the synthesis efficiency (Batsanov & Hesselink, 2002); (Kanao et al., 2012).
Molecular Structure Analysis
The molecular structure of 5-Norbornene-2-endo,3-exo-dicarboxylic acid and its derivatives has been extensively characterized. Studies by Batsanov and Hesselink (2002) on the crystal structure of this compound and its complexes provide valuable insights into its molecular configuration and the influence of stereoisomerism on its physical and chemical properties.
Chemical Reactions and Properties
Chemical reactions involving 5-Norbornene-2-endo,3-exo-dicarboxylic acid are diverse, including its role as a precursor in organometallic chemistry and polymerization. Finnegan and Mueller (1969) discussed the exclusive conjugate addition reactions of phenylmagnesium bromide to 2-norbornene-2-carboxylic acid, demonstrating the compound's reactivity and potential in synthetic chemistry (Finnegan & Mueller, 1969).
Physical Properties Analysis
The physical properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid derivatives, such as glass transition temperatures and refractive index values, have been studied to explore their suitability for practical applications in materials science. Yoon et al. (2012) provided insights into the thermal, thermo-mechanical, and optical properties of polymers derived from norbornene dicarboximides, revealing the impact of stereochemistry on material performance (Yoon et al., 2012).
Chemical Properties Analysis
The chemical properties of 5-Norbornene-2-endo,3-exo-dicarboxylic acid, including its reactivity in various chemical transformations and its role in the synthesis of complex molecules and materials, are central to its application in advanced organic synthesis and polymer chemistry. Research by Yoon et al. (2012) on the synthesis and characterization of hydrogenated poly(norbornene endo-dicarboximide)s prepared by ring opening metathesis polymerization highlights the compound's versatility and utility in developing new materials with desirable properties (Yoon et al., 2012).
Scientific Research Applications
Ring-opening Metathesis Polymerization (ROMP) of Norbornene Derivatives :
- Amino acid-functionalized norbornene diester derivatives, including forms of 5-norbornene-2,3-dicarboxylic acid, have been successfully polymerized using the Grubbs catalyst. This process produces polymers with high molecular weights and good yields. The polymerization rate is influenced by the stereostructure of the monomers and the solvents used (Sutthasupa, Terada, Sanda, & Masuda, 2007).
Copolymerization Reactivities of Norbornene Isomers :
- The addition copolymerization of different isomers of norbornene derivatives, including 5-norbornene-2-carboxylic acid methyl ester, has been studied. These reactions, catalyzed by cyclopentadienyl nickel complexes, showed distinct preferences for either the endo or exo isomers, indicating the nuanced reactivities of these compounds (Shikada et al., 2008).
Polymerization in Ionic Liquids :
- The ring-opening metathesis polymerization of functional norbornenes, including 5-norbornene-2-carboxylic acid derivatives, has been performed in various ionic liquids. This study explored the scope and limitations of such polymerizations in different ionic environments (Vygodskii et al., 2006).
Synthesis of Norbornene Derivatives for Resist Materials :
- Stereo-selective syntheses of 5-norbornene-2-carboxylic acid and its derivatives have been reported. These compounds have been investigated for their properties as resist materials, highlighting their potential in advanced manufacturing processes (Kanao, Otake, Tsuchiya, & Ogino, 2009).
Use in Polymeric Hindered Amine Light Stabilizers (HALS) :
- Hindered amine norbornene derivatives, such as 5-norbornene-2-carboxylic acid esters, have been used to prepare new types of polymeric HALS stabilizers. These stabilizers demonstrate unique chain transfer effects during polymerization, contributing to material science advancements (Xue & Toyota, 2009).
Safety And Hazards
Future Directions
Exo-5-norbornenecarboxylic acid, a related compound, has potential applications in the field of material science due to its unique chemical properties . It can be used as a precursor in the synthesis of different crosslinkers for ring-opening metathesis polymerization . This suggests potential future directions for the use of 5-Norbornene-2-endo,3-exo-dicarboxylic acid in similar applications.
properties
IUPAC Name |
(1R,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H,10,11)(H,12,13)/t4-,5+,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDNOXCRFUCAKQ-XZBKPIIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]([C@@H]2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Norbornene-2-endo,3-exo-dicarboxylic acid | |
CAS RN |
1200-88-0, 32216-02-7 | |
Record name | 5-Norbornene-2,3-dicarboxylic acid, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2,3-dicarboxylic acid, (1R,2R,3R,4S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032216027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Norbornene-2-endo,3-exo-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59ON9SNC4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-NORBORNENE-2,3-DICARBOXYLIC ACID, (1R,2R,3R,4S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464GIL849I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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